1-Butyl-3-methylimidazolium hydroxide
Overview
Description
Synthesis Analysis
1-Butyl-3-methylimidazolium hydroxide is synthesized through several methods, including the alkylation of imidazole with butyl and methyl halides. The synthesis process often involves an anion exchange reaction to introduce the hydroxide anion into the ionic liquid structure, which can be performed under various conditions to optimize yield and purity. For example, 1-Butyl-3-methylimidazolium hydrogen sulfate has been used as a catalyst for synthesizing other compounds, indicating the versatility of ionic liquids derived from this compound in synthesis applications (Niknam et al., 2009).
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylimidazolium hydroxide is characterized by its imidazolium ring, butyl side chain, and hydroxide anion. Crystallographic studies have revealed the presence of hydrogen bonding networks involving the hydroxide anion, which play a significant role in the physical properties of the ionic liquid. The structure is also influenced by the hydrophobic interactions between the butyl groups, contributing to its solvation properties and stability (Saha et al., 2003).
Chemical Reactions and Properties
1-Butyl-3-methylimidazolium hydroxide participates in a variety of chemical reactions, serving as a solvent, catalyst, or reactant depending on the context. Its basic nature makes it effective in promoting reactions such as the Markovnikov addition and the synthesis of oximes. Its use in catalysis is highlighted by its efficiency in condensation reactions of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing its role in enhancing reaction rates and yields (Zang et al., 2009).
Physical Properties Analysis
The physical properties of 1-butyl-3-methylimidazolium hydroxide, such as density, viscosity, and electrical conductivity, are influenced by its molecular structure and interactions. These properties are crucial for its applications as an electrolyte in electrochemical processes. For instance, the ionic liquid exhibits low viscosity and high electrical conductivity, making it an excellent candidate for use in batteries and electrochemical devices (Wang et al., 2010).
Chemical Properties Analysis
Chemically, 1-butyl-3-methylimidazolium hydroxide is stable under a wide range of conditions but can undergo reactions typical of ionic liquids, such as hydrolysis. Its chemical stability, combined with its ability to dissolve various substances, makes it a valuable solvent for green chemistry applications. The understanding of its chemical behavior is essential for developing new, environmentally friendly solvents and catalytic systems (Swatloski et al., 2003).
Scientific Research Applications
Catalysis in Knoevenagel Condensation : This ionic liquid efficiently catalyzes the Knoevenagel condensation of aliphatic aldehydes and ketones with various carbonyl compounds at room temperature, providing a solvent-free and efficient method for this reaction (Ranu & Jana, 2006).
Synthesis and Crystallization of Metal-Organic Frameworks : It is effective in synthesizing and crystallizing metal-organic frameworks with blue emission at room temperature (Liao & Huang, 2006).
Green Solution for Cleaning and Purification : It dissolves completely in aqueous ethanol, offering an environmentally friendly solution for cleaning, purification, and separations (Swatloski et al., 2001).
Feist-Benary Reaction : It promotes the Feist-Benary reaction, providing a clean, high-yielding, and highly stereoselective method for producing various substituted hydroxydi (Ranu, Adak, & Banerjee, 2008).
Corrosion Inhibition on Mild Steel : Imidazolium-based ionic liquids can inhibit corrosion on mild steel surfaces in acidic media, demonstrating significant efficiency in corrosion protection (Verma et al., 2019).
Biodiesel Production : It catalyzes the transesterification of glycerol trioleate, yielding a high percentage of methyl ester, which is crucial in biodiesel production (Zhou et al., 2012).
Cellulose Dissolution and Regeneration : 1-Butyl-3-methylimidazolium hydroxide offers an environmentally friendly alternative for dissolving and regenerating cellulose, which is significant for utilizing this bioresource (Swatloski et al., 2002).
Future Directions
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAIZOIDUQOFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium hydroxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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